![molecular formula C12H20NO3P B14651886 Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester CAS No. 51909-56-9](/img/structure/B14651886.png)
Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester is an organophosphorus compound with the molecular formula C12H20NO3P and a molecular weight of 257.27 . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester can be synthesized through several methods. One common method involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite . Additionally, the Pudovik reaction, Abramov reaction, and Moedritzer-Irani reaction are also employed to synthesize phosphonates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using catalysts or microwave irradiation to improve yields and minimize reaction times . The use of bromotrimethylsilane (BTMS) for silyldealkylation followed by desilylation with water or methanol is a favored method due to its convenience and high yields .
Análisis De Reacciones Químicas
Types of Reactions: Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include bromotrimethylsilane (BTMS) for silyldealkylation, and various catalysts such as palladium and copper for cross-coupling reactions . Microwave irradiation is often employed to accelerate these reactions and improve yields .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, silyldealkylation with BTMS followed by desilylation with water or methanol yields phosphonic acids .
Aplicaciones Científicas De Investigación
Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions and as a corrosion inhibitor . In biology and medicine, it is employed in the development of antiviral and anticancer drugs due to its ability to inhibit specific enzymes and pathways . In industry, it is used in the production of polymers, paints, and adhesives .
Mecanismo De Acción
The mechanism of action of phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester involves its ability to form strong bonds with metal ions and enzymes. This compound can inhibit enzyme activity by binding to the active site and blocking substrate access . Additionally, it can form protective layers on metal surfaces, preventing corrosion .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester include diethyl benzylphosphonate, benzylphosphonic acid diethyl ester, and diethoxyphosphonomethylbenzene .
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets and pathways. Its versatility in various applications, from synthetic chemistry to medicine, sets it apart from other similar compounds .
Propiedades
Número CAS |
51909-56-9 |
|---|---|
Fórmula molecular |
C12H20NO3P |
Peso molecular |
257.27 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-N-methyl-1-phenylmethanamine |
InChI |
InChI=1S/C12H20NO3P/c1-4-15-17(14,16-5-2)12(13-3)11-9-7-6-8-10-11/h6-10,12-13H,4-5H2,1-3H3 |
Clave InChI |
CGQXIFHQRDVVEX-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C1=CC=CC=C1)NC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



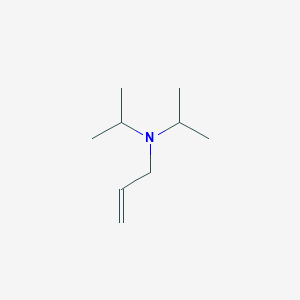
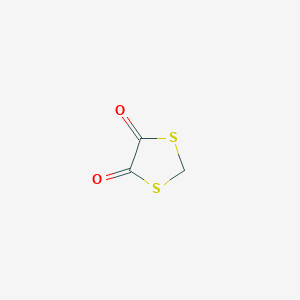
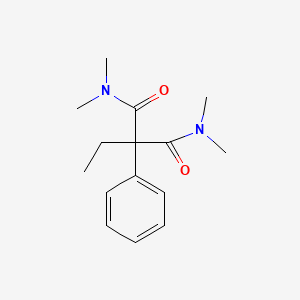
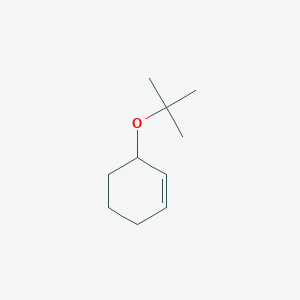
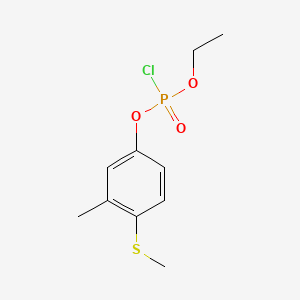


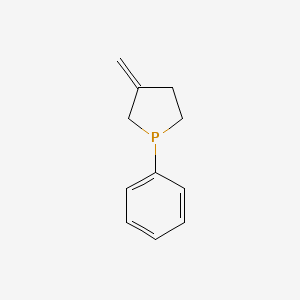
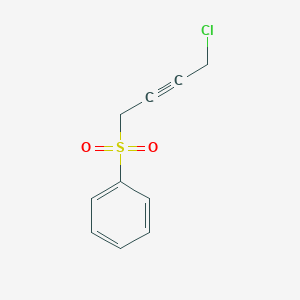
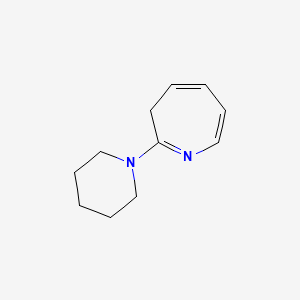
![1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene](/img/structure/B14651878.png)
![[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14651879.png)

